Methyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Description
Methyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyrrolidone framework. Its structure includes a methyl ester group at the 5-position, contributing to its reactivity and solubility profile. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for constructing complex molecules targeting enzymes or receptors .
Properties
IUPAC Name |
methyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-12-8(11)10-4-6-2-3-9-7(6)5-10/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLLVXPXCVUPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CCNC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under specific conditions. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the formation of the pyrrolopyrrole ring system.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs. These products can have different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
Chemistry: In chemistry, Methyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, and antioxidant effects, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its ability to interact with biological targets can be harnessed to develop new treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications.
Mechanism of Action
The mechanism by which Methyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural and physicochemical differences among methyl, ethyl, and tert-butyl esters of hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate:
Key Observations :
- The tert-butyl ester exhibits superior stability in synthetic workflows due to its bulky group, which protects the carbonyl during reactions like palladium-catalyzed aminations .
- Methyl and ethyl esters are more reactive toward nucleophilic substitution or hydrolysis, making them suitable for stepwise alkylation or deprotection .
Derivatives with Substituted Side Chains
Several derivatives feature additional functional groups that enhance biological activity or alter physicochemical behavior:
a) Aromatic Substitutions
- Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 132414-78-9): Incorporates a benzyl group, increasing lipophilicity (logP) and enabling interactions with hydrophobic enzyme pockets. Used in kinase inhibitor studies .
- 6-Benzoyl-3-ethyl-2-methoxy-pyrrolo[3,2-d]pyrimidin-4(5H)-one : Derived from ethyl ester intermediates, this compound demonstrates enhanced binding to purinergic receptors .
b) Pharmaceutical Candidates
- Xiliertinib (INN): A tyrosine kinase inhibitor featuring a methyl-substituted hexahydropyrrolo[3,4-b]pyrrole core. The methyl group optimizes steric fit in the ATP-binding pocket of kinases .
- USP30 Inhibitors : Tert-butyl derivatives with trifluoromethylphenyl groups (e.g., Compound 18 in ) show potent activity in mitochondrial dysfunction models .
Biological Activity
Methyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₄N₂O₂
- Molecular Weight : 170.21 g/mol
- Structural Features : The compound features a bicyclic structure that integrates both pyrrole and hexahydropyrrole moieties, which contribute to its diverse biological activities.
Biological Activity
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. Its mechanisms of action are still under investigation but are believed to involve the modulation of enzyme activity and receptor interactions.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an inhibitor of certain enzymes involved in cancer cell proliferation. Initial studies suggest that it may inhibit enzymes associated with tumor growth, making it a candidate for further research in cancer therapeutics .
Case Studies and Research Findings
- Inhibition of Cyclooxygenase-2 (COX-2) :
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Synthetic Approaches :
- Novel synthetic routes have been developed for polyfunctional hexahydropyrrolo[3,4-b]pyrroles, showcasing the versatility of this compound in organic synthesis. The cyclization of N-arylbromomaleimides with aminocrotonic acid esters has been highlighted as a promising method to obtain these derivatives .
Comparative Analysis of Related Compounds
The following table summarizes some compounds structurally related to this compound, highlighting their unique properties and biological activities:
| Compound Name | CAS Number | Structural Features | Unique Properties |
|---|---|---|---|
| Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | 132414-79-0 | Similar bicyclic structure | Potentially different biological activity profile |
| Tert-butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | 141449-85-6 | Incorporates both pyrrole and hexahydropyrrole moieties | Enhanced reactivity due to functional groups |
| (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 199174-29-3 | Contains an aminomethyl group | Enhanced reactivity due to amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
